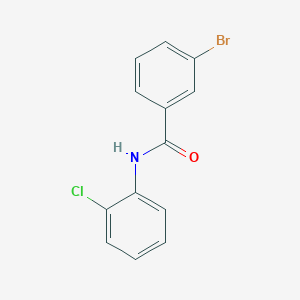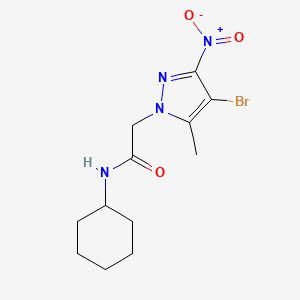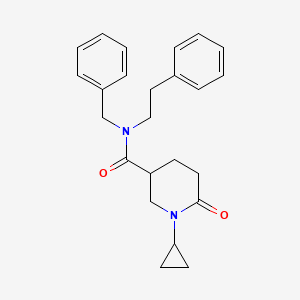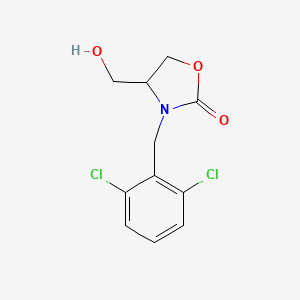
3-bromo-N-(2-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 3-bromo-N-(2-chlorophenyl)benzamide, typically involves multi-component reactions. One such process for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which could be akin to the compound of interest, employs isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. This method is noted for its simplicity and high yields, highlighting the straightforward separation of products from the reaction mixture (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
Structural analyses of benzamide derivatives have been conducted using various spectroscopic techniques and theoretical calculations. For instance, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide's structure was characterized using X-ray diffraction, IR, NMR, and UV–Vis spectra, supported by DFT calculations. Such studies provide comprehensive insights into the optimized geometrical structure, vibrational frequencies, chemical shifts, and electronic properties, offering a detailed understanding of the molecular structure (Demir et al., 2016).
Chemical Reactions and Properties
The chemical behavior of benzamide derivatives can be influenced by their functional groups and molecular structure. Research into antipyrine-like derivatives of benzamides, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, reveals their synthesis, X-ray structure, and DFT calculations. These studies highlight the importance of intermolecular interactions, including hydrogen bonding and π-interactions, in stabilizing the compounds' molecular structure and influencing their reactivity (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives can vary significantly based on their molecular structure. For instance, the crystal structure and theoretical studies of specific benzamide compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provide insights into their supramolecular packing, highlighting the role of hydrogen bonds and intermolecular interactions. These aspects significantly influence the compound's solubility, melting point, and other physical properties (Polo et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-bromo-N-(2-chlorophenyl)benzamide, like other benzamide derivatives, are shaped by their functional groups, which dictate their reactivity towards various chemical agents. Studies on closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides demonstrate the significance of molecular conformation and substituent effects on chemical behavior, including reactivity patterns and the formation of reaction intermediates (Sagar et al., 2018).
properties
IUPAC Name |
3-bromo-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBDFBQQGBYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-chlorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline](/img/structure/B5676080.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5676086.png)


![ethyl [(4-hydroxy-2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl)oxy]acetate](/img/structure/B5676109.png)
![1-naphthyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5676115.png)
![4-{[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5676122.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5676125.png)

![2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5676140.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676147.png)
![5-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5676172.png)
